Bis(4-chlorobenzyl)tin dichloride
Description
Historical Development and Significance of Organotin Compounds
The field of organotin chemistry traces its origins to the mid-19th century. In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, and a few years later, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of this area of study. The development of Grignard reagents in the early 20th century provided a versatile method for creating tin-carbon bonds, leading to a rapid expansion of the field.
The industrial significance of organotin compounds surged in the mid-20th century. Their application as stabilizers for polyvinyl chloride (PVC) was a major breakthrough, preventing the thermal degradation of the polymer. This application remains a primary consumer of tin, with thousands of tons used annually. nih.gov Beyond polymer stabilization, organotin compounds have found utility as industrial and agricultural biocides, including fungicides and antifouling agents for marine vessels, as well as catalysts in the production of polyurethanes and silicones. nih.govnih.gov
Structural Diversity and Coordination Characteristics of Organotin(IV) Species
Organotin(IV) compounds exhibit remarkable structural diversity, a characteristic that stems from the tin atom's ability to adopt various coordination numbers and geometries. smolecule.comresearchgate.net While simple tetraorganotins (R₄Sn) typically feature a tetrahedral geometry around the tin center, the introduction of electronegative substituents allows for the expansion of the coordination sphere. nih.gov
The tin(IV) center can readily increase its coordination number beyond four, commonly to five (trigonal bipyramidal) or six (octahedral), and even seven-coordinate complexes are known. nih.govacs.org This is facilitated by the availability of empty 5d orbitals on the tin atom, which can accept electron pairs from donor ligands. nih.gov This flexibility leads to a wide range of molecular structures, from simple monomers to complex oligomeric and polymeric arrangements, often influenced by intra- or intermolecular coordination. nih.govepa.gov The nature of the organic groups (R) and the anionic ligands (X) in compounds of the general formula RₙSnX₄₋ₙ significantly influences the resulting structure and Lewis acidity of the tin center. acs.org
Overview of Diorganotin(IV) Chemistry and its Research Relevance
Diorganotin(IV) compounds, with the general formula R₂SnX₂, form a particularly important and extensively studied class within organotin chemistry. researchgate.net These compounds are notable for their use as PVC stabilizers, where dithiolates (R₂Sn(SR')₂) are common, and as catalysts for esterification and urethane (B1682113) formation, with dicarboxylates like dibutyltin (B87310) dilaurate being prime examples. nih.gov
From a structural standpoint, diorganotin(IV) dichlorides (R₂SnCl₂) often serve as versatile starting materials for the synthesis of a vast number of derivatives through the substitution of the chloride ligands. smolecule.com In the solid state, their structures can range from simple tetrahedral monomers to bridged polymers where the tin atom's coordination number is expanded. The research relevance of diorganotin(IV) compounds is continually expanding. Beyond their established industrial roles, they are investigated for their potential biological activities and are used as building blocks in supramolecular chemistry and for the synthesis of novel materials. sunway.edu.my Their ability to form stable complexes with a variety of ligands makes them valuable subjects in coordination chemistry research. sunway.edu.my
Scope and Research Focus on Bis(4-chlorobenzyl)tin dichloride
This article will now focus specifically on This compound . This particular diorganotin(IV) dihalide serves as an illustrative example of the principles discussed above. The research focus on this compound is multifaceted, exploring its synthesis, structural characterization, and reactivity.
Key areas of investigation include its use as a precursor for more complex organotin structures. Its reactivity is characterized by the potential for substitution of its chloride atoms and the formation of coordination complexes with various donor ligands. smolecule.com The presence of the chlorobenzyl groups influences its electronic properties and reactivity, making it a subject of interest for studies in materials science and as a precursor for synthesizing other organotin compounds with specific properties. smolecule.com
The synthesis of this compound is typically achieved through the direct reaction of metallic tin with 4-chlorobenzyl chloride. nih.gov This method provides a direct route to this diorganotin compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | dichloro-bis[(4-chlorophenyl)methyl]stannane nih.gov |
| CAS Number | 19135-40-1 nih.gov |
| Molecular Formula | C₁₄H₁₂Cl₄Sn nih.gov |
| Molecular Weight | 440.8 g/mol nih.gov |
Crystallographic studies have provided precise structural information for this compound. X-ray diffraction analysis has revealed its crystal system and unit cell parameters, confirming its molecular geometry.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (nm) | 2.8010(3) | researchgate.net |
| b (nm) | 0.4882(2) | researchgate.net |
| c (nm) | 1.2174(3) | researchgate.net |
| β (°) | 111.71(1) | researchgate.net |
| V (nm³) | 1.5467(7) | researchgate.net |
Research has demonstrated that this compound is a versatile reactant. The chlorine atoms can be readily substituted by nucleophiles like thiols or amines to create a variety of derivatives. smolecule.com Furthermore, it can form six-coordinate adducts with N-donor ligands, such as 2,2′-bipyridine, which alters the geometry around the tin atom. smolecule.com Its unique electronic structure, influenced by the chlorobenzyl groups, has led to investigations into its potential for anion recognition, showing selectivity for certain anions. smolecule.com These characteristics highlight its importance as a model compound in the ongoing exploration of diorganotin(IV) chemistry and its potential applications.
Structure
2D Structure
Properties
IUPAC Name |
dichloro-bis[(4-chlorophenyl)methyl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYGXJOMILVEHQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172653 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19135-40-1 | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobenzyl)tin dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of Bis 4 Chlorobenzyl Tin Dichloride
Established Synthetic Pathways
The formation of Bis(4-chlorobenzyl)tin dichloride is rooted in the direct synthesis approach, a cornerstone of organotin chemistry. This method circumvents the need for pre-synthesized organometallic reagents like Grignard or organolithium compounds, offering a more direct and atom-economical route.
Direct Synthesis from Elemental Tin and Halogenated Benzyl (B1604629) Precursors
The most prevalent method for synthesizing this compound involves the direct reaction of metallic tin with 4-chlorobenzyl chloride. The fundamental reaction is as follows:
Sn + 2(4-ClC₆H₄CH₂Cl) → (4-ClC₆H₄CH₂)₂SnCl₂
This reaction is typically carried out by heating a suspension of tin powder or flakes with 4-chlorobenzyl chloride in a suitable organic solvent. The reactivity of the benzyl chloride, enhanced by the chloro-substituent on the aromatic ring, facilitates the direct insertion of tin into the carbon-chlorine bond.
Several improvements to this basic procedure have been developed to enhance the reaction rate and yield. One significant enhancement involves the gradual addition of the benzyl chloride to a boiling suspension of tin in the solvent. This technique helps to control the exothermic nature of the reaction and maintain a consistent reaction temperature. Furthermore, the use of catalysts, such as metal salts (e.g., chlorides, sulfates, or nitrates of iron, copper, mercury, gold, or platinum), has been shown to accelerate the reaction.
Another challenge in the direct synthesis is the tendency of the tin powder to agglomerate into larger, less reactive masses during the reaction, which can significantly lower the yield. To counteract this, inert dispersants like activated carbon, diatomaceous earth, silica (B1680970), or kaolin (B608303) can be added to the reaction mixture. These materials prevent the tin particles from clumping together, thereby maintaining a high surface area for reaction.
Exploration of Reaction Conditions and Solvent Systems
The choice of solvent and reaction temperature plays a critical role in the successful synthesis of this compound. Aprotic solvents are generally preferred to avoid unwanted side reactions.
| Solvent System | Reaction Temperature | Observations |
| Toluene | Boiling Point (~111°C) | A commonly used solvent, providing good yields of the desired dibenzyltin dichloride. |
| Dibutyl ether | Boiling Point (~142°C) | Allows for higher reaction temperatures, which can lead to faster reaction times. |
| Water | 100°C | While less common for this specific synthesis, reactions of benzyl chlorides with tin in water have been reported to yield tribenzyltin chloride in some cases. |
The reaction is typically conducted at the boiling point of the chosen solvent to ensure a sufficient reaction rate. The reaction time can vary from a few hours to several hours, depending on the specific conditions and the scale of the reaction.
Isolation and Purification Techniques for High-Purity Product
Once the reaction is complete, the crude product mixture contains the desired this compound, unreacted tin, the dispersant (if used), and potentially some byproducts. The isolation and purification of the final product are crucial for obtaining a high-purity compound.
The typical workup procedure involves hot filtration of the reaction mixture to remove the solid tin and dispersant. The filtrate, upon cooling, allows for the crystallization of this compound, which often precipitates as a white solid.
For further purification, recrystallization from a suitable solvent is a common and effective method. The choice of solvent for recrystallization depends on the solubility profile of the compound, aiming for high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.
Column chromatography is another powerful technique for purifying organotin compounds. Silica gel is a common stationary phase, and the choice of eluent (solvent system) is critical for achieving good separation of the desired product from any impurities. For removing residual tin reagents, specialized techniques such as using silica gel mixed with potassium carbonate have been reported to be effective.
Mechanistic Insights into Compound Formation
The direct reaction of elemental tin with organic halides is a complex process that is believed to proceed through a radical mechanism. While the exact, detailed step-by-step mechanism for the formation of this compound is not definitively established in all its particulars, the general consensus points towards the following key stages:
Single Electron Transfer (SET): The reaction is thought to be initiated by a single electron transfer from the surface of the metallic tin to the 4-chlorobenzyl chloride molecule. This transfer results in the formation of a benzyl radical and a chloride anion adsorbed onto the tin surface.
Sn(s) + 4-ClC₆H₄CH₂Cl → [4-ClC₆H₄CH₂]• + Cl⁻ + Sn⁺(s)
Radical Propagation: The generated benzyl radical can then react with another tin atom or an activated tin species on the surface.
Oxidative Addition: An alternative or concurrent pathway involves the oxidative addition of the carbon-chlorine bond of the benzyl chloride directly to the tin metal. In this process, the tin atom inserts itself into the C-Cl bond, forming a benzyltin chloride species. The presence of electron-withdrawing groups, such as the chloro group on the benzyl ring, can influence the energetics of this process.
Comprehensive Structural Characterization
Advanced Spectroscopic Techniques for Molecular Elucidation
Modern spectroscopy offers a powerful toolkit for the comprehensive characterization of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and mass spectrometry are indispensable for confirming the identity and purity of synthesized compounds like Bis(4-chlorobenzyl)tin dichloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, NMR studies, including those on its derivatives, have been performed using deuterated chloroform (B151607) (CDCl₃) as a solvent and tetramethylsilane (B1202638) (TMS) as an internal standard sunway.edu.my.
The ¹H and ¹³C NMR spectra provide a map of the proton and carbon frameworks within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons (CH₂) and the aromatic protons of the 4-chlorobenzyl group. The methylene protons would appear as a singlet, with satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The aromatic protons would typically present as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. For comparison, the precursor 4-chlorobenzyl chloride shows aromatic protons at approximately δ 7.32 ppm and methylene protons at δ 4.54 ppm in CDCl₃ chemicalbook.com.
The ¹³C NMR spectrum provides information on each unique carbon atom. For an adduct of this compound, the chemical shifts for the 4-chlorobenzyl group have been reported, with the methylene carbon (CH₂) at δ 50.4 ppm and the phenyl carbons at δ 127.3, 129.1, 129.8, and 138.2 ppm researchgate.net. The signals for the parent compound are expected to be in a similar range.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methylene (CH₂) | ~3.0 - 3.5 | ~50 |
| Aromatic CH | ~7.0 - 7.4 | ~127 - 131 |
| Aromatic C-Cl | Not Applicable | ~133 - 135 |
| Aromatic C-CH₂ | Not Applicable | ~137 - 139 |
¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For tetracoordinated diorganotin dihalides like this compound, the ¹¹⁹Sn chemical shift is expected in a specific range that indicates a tetrahedral geometry in non-coordinating solvents. Adduct formation with donor ligands, which increases the coordination number to five or six, results in a significant upfield shift of the ¹¹⁹Sn signal. This technique is crucial for studying the Lewis acidity of the tin center and its interactions in solution.
Vibrational Spectroscopy (Infrared and Raman) for Bonding Modes and Functional Groups
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. The spectra of this compound are characterized by vibrations of the 4-chlorobenzyl ligand and the tin-carbon and tin-chlorine bonds.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Above 3000 cm⁻¹
Aliphatic C-H stretching (CH₂): Around 2900-3000 cm⁻¹
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region
C-Cl stretching (aromatic): Around 1090 cm⁻¹
Sn-C stretching: Typically observed in the far-IR region, around 500-600 cm⁻¹
Sn-Cl stretching: Also in the far-IR region, generally below 400 cm⁻¹
The IR spectrum for an adduct of this compound has been measured on a Bruker Vertex 70v FTIR spectrophotometer sunway.edu.my.
Table 2: Expected Principal Vibrational Bands (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |
| Aromatic C-H Stretch | > 3000 | Mid-IR |
| Aliphatic C-H Stretch | 2900 - 3000 | Mid-IR |
| Aromatic C=C Stretch | 1450 - 1600 | Mid-IR |
| C-Cl Stretch | ~1090 | Mid-IR |
| Sn-C Stretch | 500 - 600 | Far-IR |
| Sn-Cl Stretch | < 400 | Far-IR |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering insights into the compound's structure and bonding. Due to the presence of multiple isotopes of tin and chlorine, the mass spectrum of this compound exhibits a characteristic isotopic pattern for the molecular ion and chlorine- or tin-containing fragments.
The fragmentation of diorganotin dichlorides typically proceeds through the cleavage of the tin-carbon and tin-halogen bonds libretexts.orgmiamioh.edu. Expected fragmentation pathways for this compound include:
Loss of a chlorine radical ([M-Cl]⁺)
Loss of a 4-chlorobenzyl radical ([M-CH₂C₆H₄Cl]⁺)
Formation of the 4-chlorobenzyl cation ([CH₂C₆H₄Cl]⁺)
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Formula | Description |
| [C₁₄H₁₂Cl₄Sn]⁺ | Molecular Ion (M⁺) |
| [C₁₄H₁₂Cl₃Sn]⁺ | Loss of a Chlorine radical |
| [C₇H₆ClSnCl₂]⁺ | Loss of a 4-chlorobenzyl radical |
| [C₇H₆Cl]⁺ | 4-chlorobenzyl cation |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the 4-chlorobenzyl chromophore. Benzenoid compounds typically show absorptions in the UV region chemicalbook.com. For comparison, 4-chlorobenzyl alcohol, a related compound, is expected to absorb around 260-270 nm. The spectrum of this compound is anticipated to exhibit similar absorption bands, arising from π → π* transitions within the aromatic rings.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Absorption Maximum (λ_max) | Chromophore |
| π → π* | ~260 - 280 nm | 4-chlorobenzyl group |
Mössbauer Spectroscopy for Tin Oxidation State and Environment
¹¹⁹Sn Mössbauer spectroscopy is a powerful tool for probing the electronic structure at the tin nucleus, providing valuable data on its oxidation state and the symmetry of the coordination environment. For organotin(IV) compounds like this compound, the key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is sensitive to the s-electron density at the tin nucleus and is indicative of the oxidation state. For tin(IV) compounds, isomer shifts typically fall within a well-defined range. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. A non-zero quadrupole splitting value indicates a distortion from a perfectly symmetrical (e.g., tetrahedral or octahedral) ligand field around the tin atom.
X-ray Crystallography for Solid-State Molecular and Crystal Structures
The crystal structure of bis(p-chlorobenzyl)tin dichloride has been determined, revealing a monoclinic crystal system with the space group C2/c. researchgate.net The detailed crystallographic parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (nm) | 2.8010(3) |
| b (nm) | 0.4882(2) |
| c (nm) | 1.2174(3) |
| β (°) | 111.71(1) |
| Volume (nm³) | 1.5467(7) |
| Z | 4 |
| Calculated Density (g·cm⁻³) | 1.893 |
In the solid state, the tin(IV) atom in this compound adopts a distorted tetrahedral geometry. This coordination environment is defined by two carbon atoms from the 4-chlorobenzyl groups and two chlorine atoms. The distortion from ideal tetrahedral geometry (109.5°) is a common feature in diorganotin dihalides, arising from the steric and electronic differences between the organic and halide ligands.
Upon reaction with donor ligands, such as 2,2'-bipyridyl, the coordination number of the tin atom expands. In the resulting complex, (2,2'-bipyridyl)bis(4-chlorobenzyl)dichloridotin(IV), the tin atom is six-coordinate, displaying a distorted octahedral geometry. sunway.edu.my The coordination sphere is composed of the two nitrogen atoms from the bipyridyl ligand, the two chlorine atoms, and the two carbon atoms of the benzyl (B1604629) groups. sunway.edu.my This change in coordination demonstrates the Lewis acidic character of the parent dichloride.
The table below presents selected bond lengths and angles for a closely related adduct, dichloridobis(4-chlorophenyl)tin(IV), which illustrates the typical coordination environment.
| Bond/Angle | Value |
|---|---|
| Sn–C1 | 2.108(4) |
| Sn–C7 | 2.111(3) |
The packing of this compound molecules in the crystal is influenced by weak intermolecular forces. A notable feature in the crystal of the related compound dichloridobis(4-chlorophenyl)tin(IV) is the presence of zig-zag supramolecular chains that propagate along the c-axis. researchgate.net These chains are formed through secondary Sn···Cl interactions between adjacent molecules, with a measured distance of 3.6525 Å. researchgate.net Although this distance is longer than a covalent bond, it is shorter than the sum of the van der Waals radii, indicating a significant, structure-directing interaction.
In adducts like (2,2'-bipyridyl)bis(4-chlorobenzyl)dichloridotin(IV), the crystal packing is further governed by C—H···Cl hydrogen bonds. researchgate.net These interactions involve the hydrogen atoms of the benzyl and pyridyl rings and the chlorine atoms (both those bonded to tin and those on the benzyl groups). researchgate.net Such non-covalent interactions are crucial in stabilizing the three-dimensional crystal lattice. researchgate.net The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify these intermolecular contacts in the crystal packing. researchgate.net
The conformation of the two 4-chlorobenzyl groups attached to the tin atom is a key structural feature. In the crystal structure of the parent compound, the arrangement of these bulky groups is dictated by the need to minimize steric hindrance. In six-coordinate adducts, such as the 2,2'-bipyridyl complex, the two 4-chlorobenzyl groups are typically found in a trans orientation relative to each other. researchgate.net This arrangement is sterically favorable, placing the large organic substituents on opposite sides of the tin coordination sphere. The conformation is defined by the torsion angles involving the Sn-C bond and the bonds within the benzyl group. The specific values of these torsion angles determine the orientation of the chlorophenyl rings relative to the central tin atom and the other ligands.
Coordination Chemistry and Complexation Behavior
Design and Synthesis of Coordination Complexes with Lewis Bases
The synthesis of coordination complexes involving Bis(4-chlorobenzyl)tin dichloride is primarily achieved through direct reactions with selected Lewis bases. These reactions typically involve the donation of electron pairs from the ligand's donor atoms to the electron-deficient tin center, resulting in the formation of stable adducts. smolecule.com
The choice of ligand and its constituent donor atoms is critical in determining the structure and properties of the resulting complex. This compound forms stable complexes with a range of ligands containing nitrogen, oxygen, and sulfur donor atoms.
Nitrogen Donors: Bidentate nitrogen-donor ligands, such as 2,2'-bipyridine (B1663995) and 1,10-phenanthroline (B135089), are commonly employed to form six-coordinate complexes. researchgate.netsmolecule.comresearchgate.net In these adducts, the two nitrogen atoms of the chelating ligand coordinate to the tin atom. smolecule.com The resulting Sn-N bond lengths are typically in the range of 2.344 to 2.348 Å, indicating a moderate coordination strength. smolecule.com
Oxygen Donors: Oxygen-containing ligands also readily form complexes. For instance, with dimethyl sulfoxide (B87167) (DMSO), a six-coordinate complex is formed where the oxygen atom of the sulfoxide group donates its lone pair to the tin center. nih.gov Pentadentate Schiff-base ligands with N3O2 donor sets are also known to form seven-coordinate complexes with related organotin compounds. uky.edu
Sulfur Donors: The reactivity of this compound extends to sulfur-donor ligands. The chlorine atoms on the parent compound can be substituted by nucleophiles like thiols. smolecule.com Furthermore, organotin compounds are known to form complexes with ligands featuring mixed donor sites, such as bidentate [S,N] binding moieties, which can lead to the formation of dinuclear helicate structures. le.ac.uk
The stoichiometry of the ligand relative to the tin compound plays a pivotal role in dictating the final coordination number and geometry of the complex.
In its free state, this compound has a four-coordinate, distorted tetrahedral geometry. researchgate.netsmolecule.com When it reacts with a bidentate ligand like 2,2'-bipyridine in a 1:1 molar ratio, the coordination number of the tin atom increases from four to six. researchgate.netsmolecule.com This expansion of the coordination sphere results in a significant change in molecular geometry, leading to a distorted octahedral arrangement. smolecule.comnih.gov In these octahedral complexes, the two 4-chlorobenzyl groups typically adopt a trans configuration to each other. smolecule.com The increase in coordination number also affects bond lengths; for example, the Sn-Cl bonds are observed to be longer in the six-coordinate adducts compared to the four-coordinate precursor molecule. researchgate.net The formation of seven-coordinate complexes, often with a pentagonal-bipyramidal geometry, can be achieved with pentadentate ligands. uky.edu
Table 1: Effect of Ligand on Coordination Geometry of Tin (IV) Center
| Reactant | Ligand | Stoichiometry (Sn:Ligand) | Coordination Number | Final Geometry |
|---|---|---|---|---|
| This compound | None | - | 4 | Distorted Tetrahedral researchgate.net |
| This compound | 2,2'-bipyridine | 1:1 | 6 | Distorted Octahedral smolecule.comresearchgate.net |
| This compound | 1,10-phenanthroline | 1:1 | 6 | Distorted Octahedral researchgate.net |
| Di(p-fluorobenzyl)tin(IV) dichloride | Dimethyl sulfoxide (DMSO) | 1:2 | 6 | Octahedral nih.gov |
| Dibenzyltin compounds | 2,6-diacetylpyridine bis(benzoylhydrazone) | 1:1 | 7 | Pentagonal-Bipyramidal uky.edu |
Structural Analysis of Novel Coordination Compounds
For example, in the complex formed with 2,2'-bipyridine, the tin atom is in a distorted octahedral environment. The two 4-chlorobenzyl groups are arranged in a trans orientation, with a C-Sn-C bond angle of approximately 178.4°. smolecule.com The Sn-Cl bond lengths in this complex are significantly longer than in the parent compound, a direct consequence of the increased coordination number. researchgate.net Spectroscopic methods, including tin NMR, are also valuable for structural characterization in solution. uky.edu
Table 2: Selected Crystallographic Data for this compound and its Complexes
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |
|---|---|---|---|---|---|---|
| Bis(p-chlorobenzyl)tin dichloride | C14H12Cl4Sn | Monoclinic | C2/c | Sn-C: 2.148(3), Sn-Cl: 2.3754(9) | - | researchgate.net |
| (2,2'-bipyridyl)bis(4-chlorobenzyl)dichloridotin(IV) | C24H20Cl4N2Sn | Monoclinic | P21/c | Sn-N: 2.344-2.348 | C-Sn-C: ~178.4, N1-Sn-Cl2: 163.73(5) | smolecule.comresearchgate.net |
Lewis Acidity of this compound and its Complexes
The ability of this compound to form a wide array of complexes is rooted in the Lewis acidic nature of the tin(IV) center. The electron-withdrawing chlorine atoms and, to a lesser extent, the 4-chlorobenzyl groups, render the tin atom electron-deficient and thus a good acceptor of electron pairs from Lewis bases. smolecule.com
The Lewis acidity of organotin compounds can be influenced by the substituents attached to the tin atom. More electronegative substituents generally lead to increased acidity. uky.edu This property is fundamental to its role in forming adducts and its potential applications in areas like anion recognition, where the electron-deficient tin center can selectively bind with anions. smolecule.com The formation of complexes with donor ligands satisfies this Lewis acidity, leading to more stable, higher-coordinate species.
Chemical Reactivity and Transformation Pathways
Substitution Reactions at the Tin Center
The two chlorine atoms attached to the tin center in Bis(4-chlorobenzyl)tin dichloride are labile and can be readily replaced through substitution reactions. These reactions involve the interaction of the compound with nucleophiles, leading to the formation of new organotin derivatives. For instance, nucleophiles such as amines or thiols can displace the chloride ions to form new Sn-N or Sn-S bonds, respectively. smolecule.com This reactivity allows for the synthesis of a variety of structurally diverse organotin compounds, where the core bis(4-chlorobenzyl)tin moiety is retained while the ancillary ligands are modified. This versatility makes it a useful building block for creating more complex molecules. smolecule.com
Generation of Arylmethyl Radicals and their Synthetic Utility
A significant aspect of the chemistry of bis(arylmethyl)tin dichlorides, including the 4-chloro substituted variant, is their ability to generate arylmethyl radicals upon thermolysis. nih.govresearchgate.net The homolytic cleavage of the tin-carbon (Sn-C) bonds at elevated temperatures produces two 4-chlorobenzyl radicals ((4-ClC₆H₄)CH₂•). nih.govresearchgate.net
Research has demonstrated that heating bis(arylmethyl)tin dichlorides to around 160 °C in a suitable solvent like mesitylene (B46885) results in the effective generation of these radical species. nih.gov These highly reactive intermediates can then be utilized in various bond-forming reactions. A key application is their reaction with electron-rich arenes to synthesize unsymmetrical diarylmethanes, which are important structural motifs in pharmaceuticals and materials science. nih.govresearchgate.net For example, radicals generated from bis(arylmethyl)tin dichlorides have been successfully coupled with arenes like mesitylene, polymethylbenzenes, and various dimethylbenzenes. nih.govresearchgate.net
The efficiency of these coupling reactions can be significantly improved by the addition of iodine. The proposed mechanism involves the reaction of the initially formed arylmethyl radical with iodine, in the presence of SnCl₂, to generate a corresponding cation. This cation then undergoes an electrophilic attack on the electron-rich arene to yield the final diarylmethane product with high regioselectivity. researchgate.netresearchgate.net
Table 1: Conditions and Products of Arylmethyl Radical Reactions
| Precursor | Reaction Condition | Radical Generated | Reactant | Product Type | Reference |
| Bis(arylmethyl)tin dichlorides | 160 °C in mesitylene | Arylmethyl radicals (RCH₂•) | Electron-rich arenes | Unsymmetrical diarylmethanes | nih.gov |
| (RCH₂)₂SnCl₂ (R=4-ClC₆H₄) | Thermolysis with Iodine | (4-ClC₆H₄)CH₂• | Excess arene | Unsymmetrical diarylmethanes | researchgate.netresearchgate.net |
| Bis(1-naphthylmethyl)tin dichloride | Heat | 1-naphthylmethyl radicals | TEMPO | Trapped radical adduct | nih.gov |
Role in Organometallic Reactions as a Precursor
This compound serves as a valuable precursor for the synthesis of other organotin compounds. smolecule.com Its synthesis typically involves the oxidative addition reaction between its own precursor, 4-chlorobenzyl chloride, and metallic tin powder in a solvent like boiling toluene. nih.govresearchgate.net
Once formed, the compound can be used to create novel materials. For example, organotin compounds derived from it have been explored for applications in material science, such as potential sensitizers in photovoltaic cells. smolecule.com
While this compound itself is a precursor for various organotin derivatives, it is important to understand the synthetic context of its own starting material, 4-chlorobenzyl chloride. The synthesis of diarylmethanes, a key application of the title compound's radical chemistry, can also be achieved through alternative methods like the Suzuki-Miyaura cross-coupling reaction. rsc.org
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. nih.gov In this context, benzyl (B1604629) halides such as 4-chlorobenzyl chloride can be coupled with arylboronic acids or their derivatives (like potassium aryltrifluoroborates) to produce diarylmethanes. rsc.orgnih.govresearchgate.net This reaction provides an alternative pathway to the diarylmethane structures that are also accessible from this compound. The reaction typically employs a palladium catalyst and a base, and can be performed under mild conditions. rsc.orgnih.gov The development of highly active catalyst systems has expanded the scope of this reaction to include less reactive aryl chlorides. researchgate.netrsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in computational chemistry for investigating the electronic structure and properties of organometallic compounds. For Bis(4-chlorobenzyl)tin dichloride and its derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as LanL2DZ, have been employed to predict and analyze various molecular characteristics.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry on the potential energy surface. For organotin compounds, these calculations can accurately predict bond lengths, bond angles, and dihedral angles.
Experimental studies on the crystal structure of Bis(p-chlorobenzyl)tin dichloride have revealed a distorted tetrahedral geometry around the tin atom. tandfonline.com The key experimental bond lengths are approximately 0.148(3) nm for Sn-C and 0.23754(9) nm for Sn-Cl. tandfonline.com DFT calculations on related p-substituted dibenzyltin dichlorides have been performed to obtain optimized geometrical parameters, which are expected to be in good agreement with such experimental data. For instance, in a study of the 1,10-phenanthroline (B135089) complex of this compound, DFT calculations were utilized to determine the optimized geometry of the complex, showing a regular octahedral geometry around the tin atom in the complex.
| Parameter | Experimental Value (Bis(p-chlorobenzyl)tin dichloride) |
| Sn-C Bond Length | 0.148(3) nm |
| Sn-Cl Bond Length | 0.23754(9) nm |
| Geometry | Distorted tetrahedral |
| Data from Kuang, D.-Z. & Feng, Y.-L. (2000). tandfonline.com |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For derivatives of p-substituted dibenzyltin dichlorides, DFT calculations have been used to determine the energies of the HOMO and LUMO and the corresponding energy gap. In the case of the 1,10-phenanthroline complex of this compound, these calculations revealed that the frontier molecular orbitals are primarily composed of contributions from the organic ligands and the tin atom. A smaller HOMO-LUMO gap generally suggests a higher propensity for the molecule to undergo electronic transitions and thus exhibit greater reactivity. For the related dibenzyltin dichloride, DFT calculations at the B3LYP/LanL2DZ level of theory have determined the HOMO-LUMO energy gap to be approximately 0.16988 atomic units. researchgate.net
| Compound | Computational Method | HOMO-LUMO Energy Gap (a.u.) |
| Dibenzyltin dichloride | B3LYP/LanL2DZ | 0.16988 |
| Data from a study on dibenzyltin dichloride, which serves as a reference for the expected range for this compound. researchgate.net |
DFT calculations can also predict various spectroscopic properties, such as vibrational frequencies (IR and Raman). These calculated parameters can then be compared with experimental spectra to validate both the computational model and the interpretation of the experimental data.
For dibenzyltin dichloride, a compound closely related to this compound, DFT calculations have been performed to compute its infrared spectrum. researchgate.net The calculated vibrational frequencies generally show good agreement with the experimental data, allowing for the confident assignment of specific vibrational modes, including the characteristic Sn-C and Sn-Cl stretching vibrations. researchgate.net Similar computational studies on this compound would provide a detailed understanding of its vibrational spectrum.
Exploration of Reaction Mechanisms via Computational Approaches
Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, offering a detailed picture of the reaction pathway.
For organotin compounds, computational approaches can be used to study various reactions, such as ligand substitution, redistribution reactions, and the formation of complexes. For example, the formation of a hexacoordinated tin(IV) complex from the reaction of this compound with a bidentate ligand like 1,10-phenanthroline can be investigated computationally. Such studies would involve calculating the energies of the reactants, the transition state, and the final product, thereby providing insight into the thermodynamics and kinetics of the complexation reaction.
Theoretical Examination of Crystal Packing Influence on Molecular Geometry
The geometry of a molecule in the solid state can be influenced by intermolecular forces, collectively known as crystal packing effects. Theoretical calculations can be employed to understand the extent of these effects by comparing the geometry of a molecule in the gas phase (as a single, isolated molecule) with its geometry in the crystal lattice.
A theoretical investigation into selected diorganotin systems has shown that crystal packing can indeed influence molecular geometry. nih.gov When the geometries of these molecules were optimized in the gas phase using computational methods, they tended to become more symmetric compared to their crystallographically determined structures. nih.gov This suggests that the intermolecular interactions in the crystal can cause slight distortions in bond lengths and angles. Generally, it was observed that the Sn-ligand bond lengths tended to elongate in the gas-phase calculations, while the bond angles at the tin atom did not change as significantly. nih.gov These findings highlight the importance of considering the solid-state environment when analyzing the molecular structure of compounds like this compound.
Applications in Catalysis and Advanced Materials Science
Catalytic Roles of Bis(4-chlorobenzyl)tin dichloride and its Derivatives
Organotin compounds are recognized for their catalytic activity in numerous chemical processes. lupinepublishers.com The reactivity of the tin-carbon bond and the ability of the tin atom to coordinate with various substrates are central to their function as catalysts. wikipedia.org
Diorganotin compounds, a class to which this compound belongs, are established catalysts in several key areas of organic synthesis. Diorganotin carboxylates, for instance, serve as effective catalysts for transesterification reactions, the formation of polyurethanes, and the vulcanization of silicones. wikipedia.org The catalytic mechanism often involves the Lewis acidic tin center activating a carbonyl group, thereby facilitating nucleophilic attack.
While specific studies detailing this compound's role in transesterification are not prevalent, its structural similarity to catalytically active compounds like dibutyltin (B87310) dilaurate suggests potential utility. wikipedia.org Organotin compounds are widely employed as catalysts in the production of polymeric materials, such as polyurethane-coated fabrics and silicones. afirm-group.comroadmaptozero.comdcceew.gov.au Their function is to facilitate polymerization and cross-linking reactions, which are crucial for achieving the desired material properties. afirm-group.com The industrial significance of organotin catalysts is substantial, as they enable more economical and efficient production of plastics and silicones. bnt-chemicals.com
Table 1: Selected Catalytic Applications of Organotin Compounds
| Catalytic Process | Type of Organotin Compound | Industrial Application | Reference |
|---|---|---|---|
| Polyurethane Formation | Diorganotin Carboxylates (e.g., Dibutyltin dilaurate) | Production of foams, coatings, adhesives | wikipedia.orgdcceew.gov.au |
| Silicone Curing | Diorganotin Carboxylates | Production of elastomers, sealants, and coatings | wikipedia.orgdcceew.gov.au |
| Transesterification | Diorganotin Carboxylates | Chemical synthesis, biodiesel production | wikipedia.org |
The field of electrocatalysis is actively exploring the use of tin-based materials for critical environmental applications, such as the electrochemical reduction of carbon dioxide (CO2RR). rsc.org Tin is recognized as an effective and cost-efficient electrocatalyst for converting CO2 into valuable products like formate (B1220265). nrel.gov The performance of these catalysts is highly dependent on their structure and the nature of the active sites. rsc.org
Research has focused on materials like tin-oxalate metal-organic frameworks (MOFs) and tin oxides, which show promise for CO2RR. nrel.govrsc.org Doping tin-based MOFs can enhance their ability to convert CO2 and facilitate the formation of organics such as formate and acetate. rsc.org The active phase of the catalyst—whether it is metallic or oxidized tin—is a subject of ongoing investigation, with studies suggesting that CO2 reduction is feasible on both surfaces, albeit through different limiting steps. nrel.gov While direct studies on this compound in electrocatalysis are limited, organotin compounds can serve as precursors for forming tin-oxo clusters or tin oxides in situ, which are the catalytically active species. This potential positions organotins as relevant subjects for future research in developing more efficient and stable electrocatalysts for a green energy economy. rsc.org
Integration into Novel Material Systems
The versatility of organotin compounds allows for their integration into a variety of advanced materials, where they can impart specific functional properties. lupinepublishers.com
Organotin compounds are being investigated for their potential use in organic solar cells (OSCs). researchgate.net Tin-based semiconductors, for example, are utilized in a range of electronic devices, including solar cells. lupinepublishers.com In OSCs, materials are selected based on their ability to absorb light and facilitate charge separation and transport.
One study investigated the performance of an OSC based on a tin(II) phthalocyanine/C60 heterojunction, demonstrating the viability of tin-containing organic materials in photovoltaic devices. researchgate.net Other research has explored organotin Schiff base complexes, noting their absorption in the visible light spectrum and suitable electronic properties (LUMO levels) for use as electron acceptor materials in organic photovoltaics. researchgate.net Although this compound has not been specifically reported in this context, its role as a potential precursor for synthesizing or modifying photoactive layers in next-generation solar cell technologies remains an area for exploration.
One of the most significant industrial applications of diorganotin compounds is as heat stabilizers for polyvinyl chloride (PVC). wikipedia.orgafirm-group.combnt-chemicals.com PVC is prone to degradation when exposed to heat, which causes the release of hydrogen chloride and leads to discoloration and loss of mechanical integrity. tib-chemicals.com Diorganotin compounds function by scavenging the released hydrogen chloride and replacing unstable allylic chloride sites within the polymer structure, thereby enhancing the thermal stability and longevity of PVC products. wikipedia.org This application consumes thousands of tons of tin annually. wikipedia.org
In addition to stabilization, organotins are used as catalysts in coating formulations, particularly for cathodic dip coating in the automotive industry. bnt-chemicals.com They are also found in antifouling paints, where triorganotin compounds have historically been used for their biocidal properties, although their use is now heavily restricted due to environmental toxicity. dcceew.gov.auresearchgate.net The diorganotin class, including compounds like this compound, is primarily associated with the non-biocidal application of PVC stabilization. roadmaptozero.com
Table 2: Applications of Organotin Compounds in Polymers and Coatings
| Application | Material | Function of Organotin | Compound Class | Reference |
|---|---|---|---|---|
| Heat Stabilization | Polyvinyl Chloride (PVC) | Prevents thermal degradation | Diorganotins | wikipedia.orgafirm-group.comroadmaptozero.com |
| Catalysis | Polyurethane (PU) Coatings | Cures and hardens the coating | Diorganotins | afirm-group.combnt-chemicals.com |
| Preservative | Plastisol Prints | Acts as a preservative | Diorganotins | roadmaptozero.com |
A highly specific and advanced application of this compound is in the field of chemical sensors. Research has demonstrated its direct use as an ionophore in ion-selective electrodes (ISEs) designed for the detection of specific anions. researchgate.net The strong Lewis acidity of organotin compounds allows them to act as molecular receptors for anions. rsc.org
In one study, PVC membranes containing this compound as the active ionophore were used to construct electrodes. researchgate.net These electrodes showed a sensitive response to hydrogen phosphate (B84403) ions (HPO₄²⁻) in a buffered solution. researchgate.net The development of such sensors is crucial for environmental monitoring and analytical chemistry. Organotin-based ionophores offer an alternative to traditional receptors that rely on hydrogen bonding, providing a different mechanism for achieving selective anion recognition. rsc.org
Table 3: Performance of a Phosphate-Selective Electrode Using this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Ionophore | This compound | PVC membrane | researchgate.net |
| Target Analyte | Hydrogen Phosphate (HPO₄²⁻) | Tris buffer at pH 7 | researchgate.net |
| Dynamic Range | 10⁻⁴ to 10⁻¹ mol/L | - | researchgate.net |
Development of Ionophore Components for Sensor Technologies
Ion-Selective Membrane Applications
The organotin compound, this compound, has been investigated as an active component, or ionophore, in the fabrication of ion-selective electrodes (ISEs). These sensors are designed for the potentiometric determination of specific ions in a solution. Research has shown its utility in creating membranes that are selective for certain anions, particularly phosphate and citrate (B86180).
Research Findings for Phosphate and Citrate Selectivity
Studies have detailed the development of poly(vinyl chloride) (PVC) membrane electrodes incorporating this compound. These electrodes exhibit a selective response towards dibasic phosphate (HPO₄²⁻) and tribasic citrate ions. uiowa.edu The performance of these electrodes, including the magnitude of their response and their degree of selectivity, is influenced by the method used to pretreat the membrane. uiowa.edu
An improved phosphate-selective membrane electrode has been developed using this compound as the active membrane component. google.comuiowa.edu This electrode was designed to offer enhanced selectivity for phosphate over other common anions. google.com Research indicates that electrodes formulated with Bis(p-chlorobenzyl)tin dichloride as the ionophore within a PVC membrane demonstrated sensitive responses to HPO₄²⁻ in a concentration range of 10⁻⁴ to 10⁻¹ mol/L in a Tris buffer at a pH of 7. researchgate.net
Furthermore, investigations into benzyltin-based polymer membrane electrodes have shown that membranes containing Bis(p-chlorobenzyl)tin dichloride respond selectively to both dibasic phosphate and tribasic citrate. uiowa.edu Optimal selectivity for tribasic citrate was achieved with electrodes based on a similar compound, bis(p-fluorobenzyl)tin dichloride, after the membrane was conditioned with citrate. uiowa.edu This particular electrode demonstrated a detection limit for citrate of 0.4 μM at pH 7.0, with response times ranging from 2 to 5 minutes. uiowa.edu It also showed good selectivity for citrate over a range of other ions including phosphate, thiocyanate, iodide, bromide, nitrate, acetate, lactate, pyruvate, ascorbate, and chloride. uiowa.edu
The table below summarizes the performance characteristics of ion-selective electrodes based on benzyltin compounds, including this compound.
Performance of Benzyltin-Based Ion-Selective Electrodes
| Ionophore | Target Ion | Concentration Range (mol/L) | Limit of Detection | pH | Buffer | Selectivity |
|---|---|---|---|---|---|---|
| Bis(p-chlorobenzyl)tin dichloride | HPO₄²⁻ | 10⁻⁴ to 10⁻¹ | Not Specified | 7 | Tris | Sensitive response |
| Bis(p-chlorobenzyl)tin dichloride | Citrate (tribasic) | Not Specified | Not Specified | 7.0 | Not Specified | Selective response |
Concluding Remarks and Future Research Outlook
Summary of Key Academic Contributions
The study of Bis(4-chlorobenzyl)tin dichloride has yielded significant contributions to the field of organometallic chemistry. Initial research established its synthesis through the direct reaction of 4-chlorobenzyl chloride with metallic tin in toluene. smolecule.com Subsequent crystallographic studies provided a foundational understanding of its molecular structure. These analyses revealed a distorted tetrahedral geometry around the central tin atom in its free state, which can extend to a distorted octahedral or five-coordinate trigonal bipyramidal geometry in the presence of other ligands. smolecule.comnih.gov
A key academic contribution has been the detailed characterization of its solid-state structure through single-crystal X-ray diffraction. It crystallizes in the monoclinic system, and precise measurements of bond lengths and angles have been crucial for understanding its chemical behavior. smolecule.com For instance, the electron-withdrawing nature of the 4-chloro substituents has been shown to enhance the Sn-C bond strength through hyperconjugation, a feature that distinguishes it from many alkyl-substituted organotins. smolecule.com Furthermore, research into its coordination chemistry has demonstrated its ability to form adducts with various ligands, expanding the structural diversity of organotin compounds. smolecule.com
Emerging Research Avenues in Organotin Chemistry
The broader field of organotin chemistry, within which this compound is situated, continues to evolve with several promising research directions. A major area of development is the synthesis of novel organotin compounds with tailored properties for specific applications. acs.org This includes the creation of complexes with new ligands to generate diverse coordination geometries, which can lead to enhanced catalytic or biological activity. lupinepublishers.comrsc.org
One of the most dynamic areas is the application of organotin compounds in catalysis. Researchers are exploring their use as homogeneous catalysts in a variety of organic reactions, such as the synthesis of benzimidazoles. acs.orgrsc.org The Lewis acidic nature of the tin center is a key feature being exploited in these catalytic systems. rsc.org
Furthermore, there is growing interest in the medicinal and biological applications of organotin compounds. lupinepublishers.com Studies are investigating their potential as antitumor, antibacterial, and antifungal agents. lupinepublishers.comnih.gov Research into the interaction of organotin complexes with biological molecules like DNA is a particularly active field, with molecular docking simulations and thermodynamic studies providing insights into their mechanisms of action. nih.gov The development of organotin compounds for materials science, including the synthesis of organotin oxides for polymeric applications, also represents a significant avenue for future research. smolecule.com
Challenges and Opportunities for this compound Research
Despite the knowledge gained, specific challenges remain in the research of this compound. A primary challenge is the need for more extensive investigation into its reactivity and the full scope of its potential applications. While its role as a precursor is established, its direct utility in areas like catalysis or materials science requires more dedicated exploration.
However, these challenges present significant opportunities. The unique electronic properties conferred by the chlorobenzyl groups, such as enhanced Lewis acidity at the tin center, suggest that this compound could be a highly effective and selective catalyst. smolecule.com There is a clear opportunity to screen this compound and its derivatives in a wider range of catalytic transformations.
Another opportunity lies in the field of anion recognition. Studies have already indicated its potential for the selective binding of phosphate (B84403) anions, a property enhanced by the electron-withdrawing chloro-substituents. smolecule.com Further research could optimize this selectivity and lead to the development of new sensors or separation agents. The ability of this compound to generate arylmethyl radicals also presents untapped potential in synthetic organic chemistry. smolecule.com Exploring these areas will not only deepen the understanding of this specific compound but also contribute to the broader advancement of organometallic chemistry.
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dichloro-bis[(4-chlorophenyl)methyl]stannane | nih.gov |
| Molecular Formula | C₁₄H₁₂Cl₄Sn | smolecule.comnih.gov |
| Molecular Weight | 440.8 g/mol | smolecule.comnih.gov |
| CAS Number | 19135-40-1 | nih.gov |
| Synonyms | Stannane, dichlorobis((4-chlorophenyl)methyl)- | nih.gov |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
| Crystal System | Monoclinic | smolecule.com |
| Space Group | P2₁/n | smolecule.com |
| Unit Cell Dimensions | a = 11.4035(6) Åb = 14.6804(8) Åc = 16.9270(9) Åβ = 101.9182(9)° | smolecule.com |
| Unit Cell Volume | 2772.6(3) ų | smolecule.com |
| Formula Units per Cell (Z) | 4 | smolecule.com |
| Calculated Density | 1.497 g/cm³ | smolecule.com |
| Sn-Cl Bond Lengths | 2.5093(6) Å and 2.5094(6) Å | smolecule.com |
| Coordination Geometry | Distorted tetrahedral (free state) | smolecule.com |
Q & A
Basic: What are the established synthetic routes for Bis(4-chlorobenzyl)tin dichloride, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via direct reaction of 4-chlorobenzyl chloride with metallic tin, followed by hydrolysis. A standard procedure involves refluxing 4-chlorobenzyl chloride with tin metal in a solvent (e.g., ethanol) under inert conditions. For example, di(4-chlorobenzyl)tin oxide is produced by base hydrolysis of the dichloride using 10% NaOH . Optimization includes adjusting stoichiometry, solvent polarity (ethanol vs. chloroform), and reaction time to improve yield. Analogous methods for fluorinated derivatives suggest refluxing with ligands (e.g., 2,2′-bipyridine) in chloroform can extend to chlorinated analogs .
Basic: What purification and crystallization methods yield high-purity this compound?
Answer:
Post-synthesis, purification involves filtration of unreacted metals or byproducts, followed by slow evaporation of the filtrate in ethanol to obtain colorless crystals . For ligand-adduct complexes (e.g., with 2,2′-bipyridine), chloroform is preferred due to its moderate polarity, which facilitates ligand coordination and crystal growth . Thermal gradient crystallization or solvent diffusion methods can further enhance crystal quality for structural studies.
Advanced: How is X-ray crystallography applied to resolve the structure of this compound derivatives?
Answer:
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is the gold standard. Hydrogen atoms are typically modeled in calculated positions with riding approximations (C–H = 0.95–0.99 Å, ) . For organotin complexes, refinement focuses on resolving Sn–Cl and Sn–C bond distances (expected range: 2.40–2.55 Å for Sn–Cl). SHELXTL (Bruker AXS) or OLEX2 interfaces are used for macromolecular applications, leveraging high-resolution data .
Advanced: How should researchers address data discrepancies during crystallographic refinement?
Answer:
Discrepancies arise from disordered solvent molecules, twinning, or omitted reflections. For example, in fluorobenzyl analogs, reflections with poor agreement (, (0 1 0), (3 −7 5)) are excluded from refinement . SHELX’s robust weighting schemes and Fourier difference maps help identify unresolved electron density. Cross-validation with and iterative refinement cycles are critical. SHELXD’s dual-space algorithms improve phase solutions for challenging datasets .
Advanced: How can ligand substitution reactions be designed for this compound?
Answer:
Ligand substitution involves replacing chloride ligands with nitrogen- or sulfur-donor ligands (e.g., 2,2′-bipyridine). A 1:1 molar ratio of dichloride to ligand in chloroform under reflux ensures complete coordination . Kinetic studies (e.g., variable-temperature NMR) can probe substitution mechanisms, while DFT calculations predict ligand affinity. Reaction progress is monitored via NMR shifts, with Sn(IV) complexes typically resonating at δ −200 to −400 ppm.
Advanced: What computational strategies predict the reactivity and stability of this compound?
Answer:
Density Functional Theory (DFT) calculates molecular orbitals, bond dissociation energies, and reaction pathways. PubChem-derived SMILES strings (e.g., ClC1=CC=C(C=C1)CSn(Cl)(CC2=CC=C(C=C2)Cl)Cl) enable in silico modeling of substituent effects . Molecular dynamics simulations assess thermal stability, while QTAIM analysis evaluates Sn–ligand bond critical points. Software like Gaussian or ORCA integrates these methods, validated against experimental crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
